
4-Imidazol-1-yl-2-propan-2-yloxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazol-1-yl-2-propan-2-yloxyaniline is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazol-1-yl-2-propan-2-yloxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.
Attachment of the Aniline Group: The aniline group can be introduced through a nitration reaction followed by reduction.
Introduction of the Propan-2-yloxy Substituent: The propan-2-yloxy group can be added via a substitution reaction using propan-2-ol as the reactant.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 4-Imidazol-1-yl-2-propan-2-yloxyaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The propan-2-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Nitro-4-imidazol-1-yl-2-propan-2-yloxyaniline
Reduction: Amine-4-imidazol-1-yl-2-propan-2-yloxyaniline
Substitution: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Imidazol-1-yl-2-propan-2-yloxyaniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activity, including antimicrobial and antiviral properties.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Imidazol-1-yl-2-propan-2-yloxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparación Con Compuestos Similares
1-Methylimidazole
2-Phenylimidazole
4-Methyl-2-propan-2-yloxyaniline
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
4-imidazol-1-yl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-9(2)16-12-7-10(3-4-11(12)13)15-6-5-14-8-15/h3-9H,13H2,1-2H3 |
Clave InChI |
KXPZFNOYCZEIEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)N2C=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


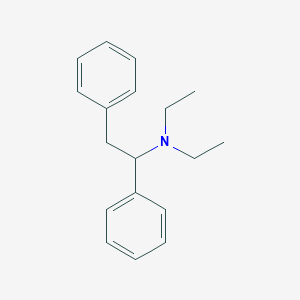

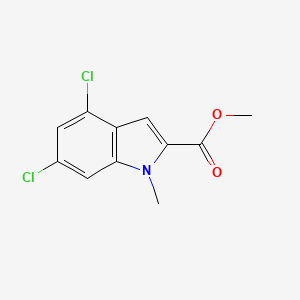
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)
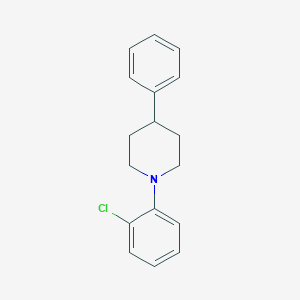
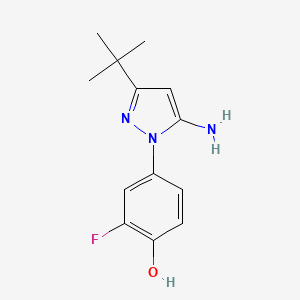
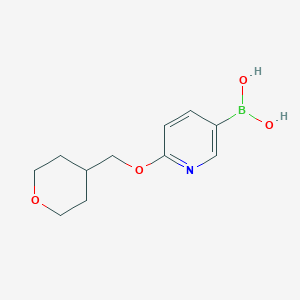

![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)
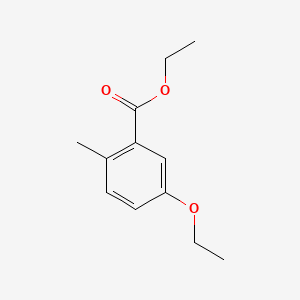

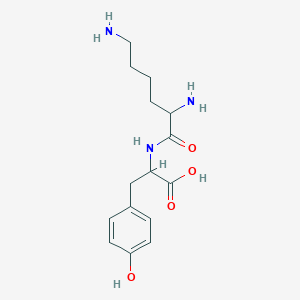
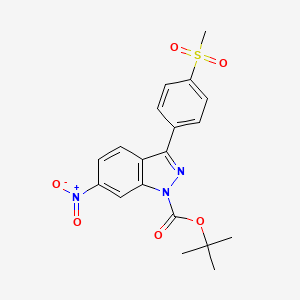
![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)
